N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Description
N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine: is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a methoxycyclohexyl group and a tetrahydrobenzothiazole moiety
Properties
IUPAC Name |
N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-10-16-12-7-5-8-13(15(12)19-10)17-11-6-3-4-9-14(11)18-2/h11,13-14,17H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBMZYPFSAMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(CCC2)NC3CCCCC3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxycyclohexyl Group: The methoxycyclohexyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the methoxycyclohexyl precursor, followed by its reaction with the benzothiazole intermediate.
Final Assembly: The final step involves the coupling of the methoxycyclohexyl-substituted benzothiazole with 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine. This can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclohexyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it into a dihydrobenzothiazole derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom in the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic benefits. Studies may focus on its efficacy in treating diseases or its role as a diagnostic tool.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycyclohexyl group may enhance its binding affinity, while the benzothiazole core can modulate its activity. This interaction can lead to the activation or inhibition of certain biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
- N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-8-amine
- N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-amine
Uniqueness
The uniqueness of N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties, making it a valuable candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
